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A Senior Application Scientist's Guide to Preclinical Evaluation

Introduction: Targeting Lipid Metabolism in
Psoriasis
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by keratinocyte

hyperproliferation and significant immune cell infiltration.[1][2] While cytokine pathways (e.g.,

IL-23/IL-17 axis) are established therapeutic targets, emerging evidence highlights the critical

role of aberrant lipid metabolism in the pathogenesis of psoriasis.[3][4] Psoriatic lesions and the

plasma of patients exhibit altered fatty acid profiles and dysregulated lipid signaling.[4]

Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme that catalyzes the final, committed

step in triglyceride (TG) synthesis, converting diacylglycerol (DAG) and a fatty acyl-CoA into

TG.[5][6] This function places DGAT2 at a crucial node in cellular lipid homeostasis. The

substrate for this reaction, DAG, is not merely a metabolic intermediate but also a critical

second messenger that can activate signaling cascades, such as the Protein Kinase C (PKC)

pathway, which is implicated in cell proliferation and inflammation.[7][8][9]
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Recent studies have directly implicated DGAT2 in psoriatic pathology, noting that its expression

is reduced in psoriatic lesions, leading to disrupted glyceride metabolism.[10][11][12] This

disruption can enhance inflammatory signaling in keratinocytes and promote the activation of

pathogenic T cells.[10][11]

The Central Hypothesis for JNJ-DGAT2-B:

JNJ-DGAT2-B is a potent and selective inhibitor of the DGAT2 enzyme. By blocking the

conversion of DAG to TG, JNJ-DGAT2-B is hypothesized to ameliorate psoriasis through a

dual mechanism:

Normalization of Lipid Homeostasis: Reducing the synthesis and accumulation of specific

lipid species that may contribute to a pro-inflammatory cellular environment.

Modulation of Inflammatory Signaling: Altering the availability of DAG for signaling pathways

like PKC, thereby reducing keratinocyte hyperproliferation and cytokine production.

This document provides a comprehensive, field-proven guide for the preclinical evaluation of

JNJ-DGAT2-B, detailing the scientific rationale, experimental workflows, and step-by-step

protocols necessary to validate its therapeutic potential in psoriasis.

Part 1: Proposed Mechanism of Action
In psoriatic skin, pro-inflammatory cytokines such as TNF-α and IL-17A stimulate keratinocytes,

leading to a vicious cycle of inflammation and hyperproliferation. This process is energetically

demanding and involves significant metabolic reprogramming, including alterations in lipid

metabolism. An accumulation of DAG, a key signaling lipid, can activate PKC isoforms that

drive pro-inflammatory gene expression and cell cycle progression.[7][13]

JNJ-DGAT2-B intervenes by inhibiting DGAT2, the enzyme responsible for converting DAG

into inert triglycerides for storage in lipid droplets.[5] This inhibition is predicted to increase the

DAG pool available for catabolism or other pathways, while preventing the downstream effects

of TG accumulation. This action is expected to dampen the PKC-mediated inflammatory

signaling that contributes to keratinocyte hyperproliferation and the production of psoriatic

chemokines and cytokines.
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Caption: Hypothesized signaling pathway for JNJ-DGAT2-B action.

Part 2: Preclinical Validation Workflow
A tiered approach is essential for rigorously evaluating JNJ-DGAT2-B. The workflow begins

with confirming on-target activity and progresses from simple cell-based assays to a complex,

disease-relevant in vivo model. This structure ensures that resources are committed to more

complex models only after foundational efficacy has been established.
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Caption: Tiered experimental workflow for JNJ-DGAT2-B evaluation.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 16 Tech Support

https://www.benchchem.com/product/b1192965/docs?utm_src=pdf-body-img#application-notes-protocols-jnj-dgat2-b-for-psoriasis-research
https://www.benchchem.com/product/b1192965/docs?utm_src=pdf-body#application-notes-protocols-jnj-dgat2-b-for-psoriasis-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192965?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 3: In Vitro Protocols
Protocol 3.1: Cell-Free DGAT2 Enzyme Activity Assay

Principle: To confirm the direct inhibitory activity of JNJ-DGAT2-B on the DGAT2 enzyme

and determine its potency (IC50). This is a foundational, self-validating step. A commercially

available DGAT2 inhibitor, such as PF-06424439, can be used as a positive control.[14]

Materials:

Recombinant human DGAT2 enzyme

Diacylglycerol (DAG) substrate

[14C]-labeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA)

JNJ-DGAT2-B (serial dilutions)

Known DGAT2 inhibitor (e.g., PF-06424439) as a positive control[14]

DMSO (vehicle control)

Scintillation fluid and vials

Methodology:

Prepare a reaction buffer containing the DGAT2 enzyme.

Add serial dilutions of JNJ-DGAT2-B, the positive control inhibitor, or DMSO vehicle to the

reaction wells. Pre-incubate for 15 minutes.

Initiate the reaction by adding a mixture of DAG and [14C]oleoyl-CoA.

Incubate at 37°C for 30 minutes.

Stop the reaction by adding a quench solution (e.g., isopropanol/heptane).

Extract the lipids. The radiolabeled triglyceride product will partition into the non-polar

phase.
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Measure the radioactivity in the non-polar phase using a scintillation counter.

Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO

control. Plot the percent inhibition against the log concentration of JNJ-DGAT2-B and fit to a

dose-response curve to determine the IC50 value.

Protocol 3.2: Human Keratinocyte Proliferation Assay
Principle: To assess the ability of JNJ-DGAT2-B to inhibit the hyperproliferation characteristic

of psoriatic keratinocytes.

Materials:

Human epidermal keratinocytes (HEKa)

Keratinocyte growth medium

BrdU (5-bromo-2'-deoxyuridine) cell proliferation assay kit

JNJ-DGAT2-B

Vehicle control (DMSO)

Methodology:

Seed HEKa cells in a 96-well plate and allow them to adhere overnight.

Treat cells with various concentrations of JNJ-DGAT2-B or vehicle for 48-72 hours.

During the final 4 hours of incubation, add BrdU to the culture medium. BrdU will be

incorporated into the DNA of proliferating cells.

Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a

peroxidase enzyme, following the kit manufacturer's instructions.

Add the substrate and measure the colorimetric output on a plate reader.

Data Analysis: Normalize the absorbance readings to the vehicle control. A decrease in

absorbance indicates an anti-proliferative effect.
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Protocol 3.3: Cytokine-Induced Psoriatic Keratinocyte
Model

Principle: This protocol creates an in vitro psoriasis-like inflammatory environment to test the

anti-inflammatory effects of JNJ-DGAT2-B. A cocktail of cytokines known to be active in

psoriatic lesions is used to stimulate normal keratinocytes.[15][16]

Materials:

Normal Human Epidermal Keratinocytes (NHEK)

Keratinocyte serum-free medium

Cytokine mix (e.g., TNF-α, IL-17A, IL-22).[16]

JNJ-DGAT2-B

Dexamethasone or a known IKK inhibitor (positive controls)

Vehicle control (DMSO)

ELISA kits for IL-6 and IL-8

Methodology:

Culture NHEK to ~70% confluency in 6-well plates.

Pre-treat the cells with JNJ-DGAT2-B, positive controls, or vehicle for 2 hours.

Stimulate the cells with the pro-inflammatory cytokine mix for 24 hours.

Collect the cell culture supernatant for cytokine analysis.

Lyse the cells and collect the lysate for gene expression analysis (see Protocol 3.4).

Data Analysis: Quantify the concentration of secreted IL-6 and IL-8 in the supernatant using

ELISA. A significant reduction in cytokine levels in JNJ-DGAT2-B-treated wells compared to

the stimulated vehicle control indicates anti-inflammatory activity.
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Protocol 3.4: Gene Expression Analysis of Psoriasis
Markers

Principle: To measure changes in the expression of key genes associated with psoriasis

pathology in the cell lysates from Protocol 3.3.

Materials:

Cell lysates from Protocol 3.3

RNA extraction kit

cDNA synthesis kit

qPCR master mix

Primers for target genes: IL1B, S100A7 (Psoriasin), DEFB4A (hBD-2), and a

housekeeping gene (e.g., GAPDH).

Methodology:

Extract total RNA from the cell lysates.

Synthesize cDNA from the RNA.

Perform quantitative real-time PCR (qPCR) using primers for the target genes.

Analyze the results using the delta-delta Ct (ΔΔCt) method to determine the fold change in

gene expression relative to the stimulated vehicle control.

Data Analysis: A significant downregulation of IL1B, S100A7, and DEFB4A mRNA in JNJ-
DGAT2-B treated samples indicates a reversal of the psoriasis-like phenotype at the

transcriptional level.

Part 4: In Vivo Protocol
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Protocol 4.1: Imiquimod (IMQ)-Induced Psoriasiform
Dermatitis Model

Principle: This is the most widely used and accepted preclinical model for psoriasis.[17][18]

Topical application of imiquimod, a TLR7 agonist, induces a skin inflammation that closely

mimics the histopathological and immunological features of human psoriasis, including

dependence on the IL-23/IL-17 axis.[17][19][20]

Materials:

8-week-old BALB/c or C57BL/6 mice[19]

Imiquimod cream (5%, Aldara)[17][19]

JNJ-DGAT2-B formulated for topical or systemic administration

Vehicle control

Positive control (e.g., topical calcipotriol or systemic anti-IL-17 antibody)

Calipers for measuring skin thickness

Methodology:

Acclimatization & Shaving: Acclimatize mice for one week. On Day 0, shave a defined

area on the dorsal skin of each mouse.[19]

Induction: From Day 1 to Day 5, apply a daily topical dose of 50-62.5 mg of imiquimod

cream to the shaved area.[17][19]

Treatment: Administer JNJ-DGAT2-B (topically or systemically), vehicle, or positive control

daily from Day 1 until the end of the experiment (e.g., Day 6 or 7).

Clinical Scoring: Each day, score the treated skin for erythema (redness), scaling, and

thickness on a scale of 0 (none) to 4 (severe). The sum of these scores is the Psoriasis

Area and Severity Index (PASI) score.[19]
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Thickness Measurement: Measure the thickness of the dorsal skin daily using electronic

calipers.

Termination & Sample Collection: At the end of the study, euthanize the mice. Collect the

treated skin for histology (H&E staining) and gene/protein analysis. Collect spleens to

assess systemic inflammation (splenomegaly).

Data Analysis:

Clinical: Compare PASI scores and skin thickness measurements between treatment

groups using appropriate statistical tests (e.g., ANOVA).

Histological: Analyze H&E stained skin sections for epidermal thickness (acanthosis),

presence of parakeratosis, and immune cell infiltration.

Molecular: Homogenize skin tissue to measure levels of IL-17, IL-23, and other

inflammatory markers via qPCR or ELISA.[19]

Part 5: Data Presentation & Interpretation
Summarize all quantitative data in a structured table to allow for clear comparison across

experimental models and controls.
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Experiment Metric
Vehicle Control

(Expected)

JNJ-DGAT2-B

(Hypothesized

Outcome)

Positive Control

(Expected)

3.1 DGAT2

Assay
IC50 (nM) N/A < 100 nM

Potency similar

to known

inhibitors

3.2 Proliferation
BrdU

Incorporation
100% (Baseline)

Dose-dependent

decrease

Significant

decrease

3.3 Inflammation

IL-6, IL-8

Secretion

(pg/mL)

High (e.g., >1000

pg/mL)

Dose-dependent

decrease

Significant

decrease

3.4 Gene

Expression

Fold Change (vs.

Unstimulated)

High (e.g., >10-

fold)

Significant

downregulation

Significant

downregulation

4.1 In Vivo Model
PASI Score (0-

12)
High (e.g., 8-10)

Significant

reduction

Significant

reduction

4.1 In Vivo Model
Epidermal

Thickness (µm)

High (e.g., >100

µm)

Significant

reduction

Significant

reduction

A "Go" decision for further development would be supported by a potent IC50, significant and

dose-dependent reduction of proliferation and inflammation in in vitro models, and a statistically

significant improvement in clinical scores and histological markers in the in vivo IMQ model.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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